2-Furoylacetonitrile

概要

説明

2-Furoylacetonitrile is an organic compound with the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol . It is characterized by the presence of a furan ring, a nitrile group, and a carbonyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Furoylacetonitrile can be synthesized through a multi-step process involving the reaction of 1-(2-furyl)-2-bromoethanone with sodium cyanide in ethanol and water . The reaction typically proceeds as follows:

- Dissolve 20 mmol of the appropriate acyl ketone in 40 mL of ethyl acetate to make a 0.5 M solution.

- Add 2.6 equivalents of copper(II) bromide and reflux the mixture for 3-5 hours until the starting ketone is fully consumed.

- Cool the mixture and remove the ethyl acetate under reduced pressure.

- Add hexanes to the crude solid and sonicate for 5 minutes. Repeat this process three times.

- Dissolve the crude bromoketone oil in a 5:1 mixture of ethanol and water to give a 0.4 M solution.

- Cool the solution over ice and add 3 equivalents of sodium cyanide. Stir the reaction overnight (16 hours).

- Dilute the solution with water and filter through a Celite pad to remove suspended solids.

- Acidify the solution with concentrated hydrochloric acid, ensuring the pH is ≤ 2.

- Extract the solution with dichloromethane, dry over magnesium sulfate, and evaporate under reduced pressure to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

化学反応の分析

Types of Reactions: 2-Furoylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Furoic acid.

Reduction: 2-Furoylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 2-furoylacetonitrile exhibit significant anticancer properties. For instance, studies have indicated that compounds derived from this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable example is the synthesis of novel furoylacetonitrile derivatives that demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound derivatives. Research has identified that certain derivatives possess effective antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for enhanced efficacy.

Materials Science

Synthesis of Polymers

this compound serves as a precursor in the synthesis of various polymers. Its functional groups allow for incorporation into polymer chains, leading to materials with tailored properties. For example, it can be used in the production of polyurethanes and polyamides with improved thermal stability and mechanical strength.

Nanomaterials

The compound has also been explored in the fabrication of nanomaterials. Research indicates that this compound can be utilized in the synthesis of nanoparticles with unique optical and electronic properties, which are beneficial for applications in sensors and electronic devices.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a derivatizing agent for chromatographic analysis. It enhances the detectability of various analytes in techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to form stable derivatives with amines and alcohols facilitates the quantification of these compounds in complex mixtures.

Spectroscopic Studies

The compound is also valuable in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Its unique chemical shifts provide insights into molecular interactions and dynamics, aiding in structural elucidation.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Furoyl Derivatives | Medicinal Chemistry | Identified potent anticancer activity against breast and lung cancer cell lines. |

| Synthesis of Functional Polymers | Materials Science | Developed polymers with enhanced thermal stability using this compound as a precursor. |

| Chromatographic Analysis Enhancement | Analytical Chemistry | Improved detection limits for amines using this compound as a derivatizing agent. |

作用機序

The mechanism of action of 2-Furoylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides, which can further interact with biological molecules. The furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

類似化合物との比較

- 3-Furoylacetonitrile

- 5-Methyl-2-(trifluoromethyl)-3-furoylacetonitrile

- 2-(2-Furylcarbonyl)-3,3-di(methylthio)acrylonitrile

Comparison: 2-Furoylacetonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

生物活性

2-Furoylacetonitrile, a compound characterized by its furan ring and acetonitrile functional group, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

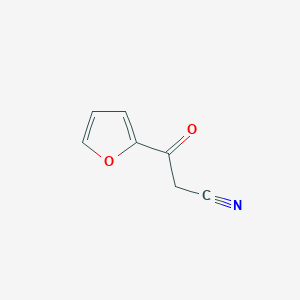

The chemical structure of this compound can be represented as follows:

This compound features a furoyl moiety attached to an acetonitrile group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Notably, it has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 50 to 100 μg/mL.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.7 |

These findings suggest that this compound may serve as a candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins such as Bcl-2.

- Inhibition of NF-κB Pathway : Its anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. Results showed a significant reduction in bacterial load when treated with concentrations above the MIC.

- Cancer Cell Line Study : In another investigation involving breast cancer cell lines, treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers, supporting its role as a potential therapeutic agent.

特性

IUPAC Name |

3-(furan-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNSHBXVTAHWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185759 | |

| Record name | 2-Furoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31909-58-7 | |

| Record name | 2-Furoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。